molecular formula C13H14ClN3O2 B2797306 5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid CAS No. 1820740-45-1

5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid

Cat. No.: B2797306
CAS No.: 1820740-45-1
M. Wt: 279.72
InChI Key: HLPPWDVUSJWTSD-UHFFFAOYSA-N
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Description

5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a tert-butyl group and a chloropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone or an equivalent compound under acidic or basic conditions.

    Introduction of the Chloropyridinyl Group: This step often involves a nucleophilic substitution reaction where a chloropyridine derivative is introduced to the pyrazole ring.

    Addition of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the chloropyridinyl group to a pyridinyl group.

    Substitution: The chloropyridinyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Pyridinyl-substituted pyrazoles.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: This compound is explored for its potential use in the development of new pesticides and herbicides.

    Materials Science: It is investigated for its role in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid depends on its specific application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways.

    Agrochemicals: It may function by disrupting essential biological processes in pests or weeds.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate: A closely related ester derivative.

    5-Tert-butyl-1-(6-bromopyridin-2-YL)pyrazole-4-carboxylic acid: A similar compound with a bromine atom instead of chlorine.

Uniqueness

5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.

Properties

IUPAC Name

5-tert-butyl-1-(6-chloropyridin-2-yl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-13(2,3)11-8(12(18)19)7-15-17(11)10-6-4-5-9(14)16-10/h4-7H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPPWDVUSJWTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1C2=NC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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